2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-22-11-16(20-12-22)28(25,26)24-5-3-15(4-6-24)27-17-18-7-13(8-19-17)14-9-21-23(2)10-14/h7-12,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHDFTWVNIGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperidine and imidazole moiety, which contributes to its biological activity. The structural formula is represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C15H21N5O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can chelate metal ions, influencing metalloenzyme activity. The sulfonyl group enhances binding affinity through hydrogen bonding, while the piperidine and pyrazole components facilitate interactions with specific receptors.
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar functional groups have demonstrated promising IC50 values in the low micromolar range against these enzymes, suggesting a potential therapeutic role in treating conditions like Alzheimer's disease and urinary infections .
Anticancer Properties
The compound's structural motifs are associated with anticancer activity. Piperidine derivatives have been shown to induce apoptosis in cancer cell lines, and the presence of the sulfonamide group may enhance this effect through various pathways, including the inhibition of tumor growth factors .
Study 1: Antimicrobial Efficacy
A study evaluated several piperidine derivatives against common bacterial strains. The results indicated that compounds similar to the target compound exhibited IC50 values ranging from 2 to 6 µM against E. coli and S. aureus, demonstrating significant antibacterial effects compared to standard antibiotics .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of sulfonamide-containing piperidine derivatives. The synthesized compounds showed AChE inhibition with IC50 values around 3 µM, indicating their viability as therapeutic agents for neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.
Mechanism of Action:
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, the imidazole ring's ability to chelate metal ions can influence metalloenzyme function, while the piperidine and pyridine components may interact with neurotransmitter receptors.
Biochemical Probes
Due to its unique structural features, this compound serves as a biochemical probe for studying enzyme functions that involve imidazole-containing substrates. It can help elucidate mechanisms in enzymatic reactions or signal transduction pathways.
Material Science
The compound's properties make it suitable for developing new materials with specific characteristics. Its ability to form hydrogen bonds can lead to enhanced interactions in polymeric materials or coatings.
Case Study 1: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Inhibitory studies on certain enzymes revealed that this compound effectively inhibits specific kinases involved in cancer progression. This inhibition was linked to the sulfonamide group, which enhances binding affinity.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine , several chemical reactions could be considered:
-
Hydrolysis : The ester or ether linkages could undergo hydrolysis under acidic or basic conditions.
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Nucleophilic Substitution : The sulfonyl group could participate in nucleophilic substitution reactions with appropriate nucleophiles.
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Reductive Cleavage : The sulfonamide linkage might be susceptible to reductive cleavage under certain conditions.
Reaction Conditions and Catalysts
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and minimizing side reactions. Common solvents include dichloromethane, dimethylformamide, and acetic acid. Catalysts like copper triflate or ionic liquids can facilitate specific transformations .
Table: Common Reaction Conditions for Related Compounds
| Reaction Type | Solvent | Catalyst | Temperature Range |
|---|---|---|---|
| Cyclocondensation | DMF, AcOH | Cu(OTf)₂, [bmim]PF₆ | 25°C to 100°C |
| Alkylation | THF, DCM | NaH, LDA | -78°C to 25°C |
| Sulfonation | DCM | Et₃N | 0°C to 25°C |
Table: Potential Biological Activities of Related Compounds
| Compound Structure | Biological Activity | Potential Applications |
|---|---|---|
| Pyrazole Derivatives | Antimicrobial, Anti-inflammatory | Pharmaceuticals, Agrochemicals |
| Piperidine Derivatives | Antimicrobial, Antitumor | Pharmaceuticals, Biotechnology |
| Pyrimidine Derivatives | Antiviral, Anticancer | Pharmaceuticals, Research |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison with Similar Compounds
*Estimated based on structural formula.
Key Comparisons:
Structural Complexity and Diversity
- The target compound’s pyrimidine core differentiates it from pyridopyrimidinones (e.g., compounds in ) and benzoimidazole-pyridinones (e.g., I-BET469 in ).
- The sulfonated piperidine moiety is unique compared to non-sulfonated analogs like 4-(1H-imidazol-4-yl)-1-methyl-piperidine (), which is a precursor for further functionalization. Sulfonation likely improves solubility and target engagement .
Physicochemical Properties
- The sulfonyl group in the target compound may confer higher polarity compared to non-sulfonated analogs, impacting membrane permeability and bioavailability. For example, 4-(1H-imidazol-4-yl)-1-methyl-piperidine () lacks this group, making it more lipophilic .
Preparation Methods
Selective Functionalization at Position 5 and 7
The chlorine atoms at positions 5 and 7 exhibit differential reactivity, enabling sequential substitutions. Position 7 is preferentially substituted due to steric and electronic factors. For example, treatment with morpholine at room temperature selectively replaces the C7 chlorine, yielding 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine. This selectivity is critical for introducing the piperidin-4-yloxy group at C2 in later stages.
Introduction of the Piperidin-4-yloxy Group
The incorporation of the piperidin-4-yloxy moiety at position 2 of the pyrimidine core requires a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of 4-Hydroxypiperidine Intermediate
4-Hydroxypiperidine is prepared via hydrogenation of 4-piperidone oxime using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas. The resulting hydroxylamine intermediate is stabilized as its hydrochloride salt for subsequent use.
SNAr Reaction Conditions
A mixture of 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine (1 equiv), 4-hydroxypiperidine hydrochloride (1.2 equiv), and potassium carbonate (2 equiv) in anhydrous dimethylformamide (DMF) is heated to 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the product is isolated by extraction with ethyl acetate and purified via column chromatography (60–70% yield).
The introduction of the 1-methyl-1H-pyrazol-4-yl group at position 5 employs a Suzuki-Miyaura cross-coupling reaction.
Preparation of Pyrazole Boronic Ester
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is synthesized by treating 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate in dioxane at 80°C.
Coupling Reaction
The chloropyrimidine intermediate (1 equiv), pyrazole boronic ester (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and sodium carbonate (2 equiv) are combined in a degassed mixture of dioxane and water (4:1). The reaction proceeds at 100°C for 24 hours under nitrogen, affording the coupled product in 65–75% yield after silica gel purification.
Sulfonylation of Piperidine with 1-Methyl-1H-imidazole-4-sulfonyl Chloride
The final step involves sulfonamide bond formation between the piperidine nitrogen and the imidazole sulfonyl group.
Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride
1-Methylimidazole is treated with chlorosulfonic acid (ClSO₃H) in chloroform at 0°C, followed by thionyl chloride (SOCl₂) to generate the sulfonyl chloride derivative. The crude product is purified via recrystallization from dichloromethane/hexane (85% yield).
Sulfonamide Coupling
The piperidine-containing pyrimidine intermediate (1 equiv) is dissolved in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 2 equiv). 1-Methyl-1H-imidazole-4-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 16 hours. The product is extracted with DCM, washed with brine, and purified via flash chromatography (55–60% yield).
Optimization and Challenges
Reaction Yield Enhancements
Analytical Characterization
Critical intermediates and the final product are characterized via:
-
¹H/¹³C NMR : Confirms substitution patterns and purity.
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HRMS : Validates molecular formula (e.g., C₂₁H₂₄N₆O₃S requires m/z 440.1584 [M+H]⁺).
Data Summary
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrimidine core synthesis | Diethyl malonate, POCl₃ | 75 |
| 2 | SNAr with piperidine | 4-Hydroxypiperidine, K₂CO₃, DMF | 65 |
| 3 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 70 |
| 4 | Sulfonylation | Imidazole sulfonyl chloride, DIPEA | 60 |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
Sulfonylation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaH or Et₃N in anhydrous THF) to form the sulfonylated piperidine intermediate .
Etherification : Coupling the sulfonylated piperidine with a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) using a base like K₂CO₃ in DMF at 80–100°C to install the piperidinyloxy group .
Cross-coupling : A Suzuki-Miyaura reaction between the pyrimidine intermediate and 1-methyl-1H-pyrazole-4-boronic acid/pinacol ester, catalyzed by Pd(PPh₃)₄ in a dioxane/H₂O mixture .
Q. How are physicochemical properties (e.g., logP, solubility) experimentally determined for this compound?
Methodological Answer:
- logP (Octanol/water partition coefficient) : Shake-flask method with HPLC-UV quantification .
- Solubility : Equilibrium solubility measured in PBS (pH 7.4) or DMSO using nephelometry or LC-MS .
- pKa : Potentiometric titration with a GLpKa instrument .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
Methodological Answer:
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO, THF) for reactivity and byproduct formation. Evidence suggests THF reduces side reactions compared to DMSO .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency .
- Temperature control : Gradual heating (40°C → 80°C) minimizes decomposition of the imidazole sulfonyl chloride .
- Real-time monitoring : Use in-situ FTIR to track sulfonate ester formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
- Density Functional Theory (DFT) validation : Calculate expected ¹H/¹³C NMR shifts using Gaussian09 with B3LYP/6-31G* basis set and compare with experimental data .
- Dynamic effects : Account for solvent (DMSO-d₆ vs. CDCl₃) and pH-induced conformational changes in imidazole/pyrazole rings .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of overlapping peaks (e.g., piperidinyl CH₂ vs. pyrazole CH) .
Q. How can computational modeling predict binding affinities of this compound to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., JAK2 or PI3Kγ) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the sulfonyl group and conserved lysine residues .
- Free energy perturbation (FEP) : Calculate ΔΔG for pyrimidine/pyrazole substitutions to prioritize synthetic analogs .
Q. What analytical techniques validate purity and identity in batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in H₂O/ACN gradient (5–95% over 20 min) to detect impurities ≤0.1% .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using Q-TOF instrumentation .
- Elemental analysis : Match experimental C/H/N/S values to theoretical calculations within ±0.4% .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 min; if ingested, administer activated charcoal .
Data Interpretation and Reproducibility
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use a common positive control (e.g., staurosporine for kinase assays) and normalize IC₅₀ values to cell viability (MTT assay) .
- Meta-analysis : Compare data across ≥3 independent labs using standardized statistical models (e.g., mixed-effects regression) .
- Probe solubility effects : Re-test activity in buffers with 0.01% Tween-80 to rule out aggregation artifacts .
Structural and Functional Analysis
Q. What crystallography techniques characterize the solid-state structure of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
